molecular formula C38H40N2O3 B601940 4-[2-di-[2-(2,3-Dihydrobenzofuran-4-yl)ethyl]aminoethyl)-3,3-diphenylpyrolidine-2-one CAS No. 1797983-04-0

4-[2-di-[2-(2,3-Dihydrobenzofuran-4-yl)ethyl]aminoethyl)-3,3-diphenylpyrolidine-2-one

Cat. No.: B601940
CAS No.: 1797983-04-0
M. Wt: 572.74
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-di-[2-(2,3-Dihydrobenzofuran-4-yl)ethyl]aminoethyl)-3,3-diphenylpyrolidine-2-one involves multiple steps, starting with the preparation of 2,3-dihydrobenzofuran derivatives. These derivatives are then subjected to various chemical reactions, including amination and cyclization, to form the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[2-di-[2-(2,3-Dihydrobenzofuran-4-yl)ethyl]aminoethyl)-3,3-diphenylpyrolidine-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of 4-[2-di-[2-(2,3-Dihydrobenzofuran-4-yl)ethyl]aminoethyl)-3,3-diphenylpyrolidine-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

IUPAC Name

4-[2-[bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]amino]ethyl]-3,3-diphenylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H40N2O3/c41-37-38(32-7-3-1-4-8-32,33-9-5-2-6-10-33)34(27-39-37)17-22-40(20-15-28-11-13-35-30(25-28)18-23-42-35)21-16-29-12-14-36-31(26-29)19-24-43-36/h1-14,25-26,34H,15-24,27H2,(H,39,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZKTWIYOLHVOCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)CCN(CCC3CNC(=O)C3(C4=CC=CC=C4)C5=CC=CC=C5)CCC6=CC7=C(C=C6)OCC7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H40N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[2-di-[2-(2,3-Dihydrobenzofuran-4-yl)ethyl]aminoethyl)-3,3-diphenylpyrolidine-2-one
Reactant of Route 2
4-[2-di-[2-(2,3-Dihydrobenzofuran-4-yl)ethyl]aminoethyl)-3,3-diphenylpyrolidine-2-one
Reactant of Route 3
4-[2-di-[2-(2,3-Dihydrobenzofuran-4-yl)ethyl]aminoethyl)-3,3-diphenylpyrolidine-2-one
Reactant of Route 4
Reactant of Route 4
4-[2-di-[2-(2,3-Dihydrobenzofuran-4-yl)ethyl]aminoethyl)-3,3-diphenylpyrolidine-2-one
Reactant of Route 5
4-[2-di-[2-(2,3-Dihydrobenzofuran-4-yl)ethyl]aminoethyl)-3,3-diphenylpyrolidine-2-one
Reactant of Route 6
4-[2-di-[2-(2,3-Dihydrobenzofuran-4-yl)ethyl]aminoethyl)-3,3-diphenylpyrolidine-2-one

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